molecular formula C10H11NO3S B1468658 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1343049-02-4

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468658
CAS No.: 1343049-02-4
M. Wt: 225.27 g/mol
InChI Key: FLJFFXUWJOAYIB-UHFFFAOYSA-N
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Description

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative functionalized with a thiophene-3-carbonyl group. The carboxylic acid group enhances polarity, influencing solubility and biological interactions. Though specific data on this compound (e.g., CAS, molecular weight) are absent in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs are critical .

Properties

IUPAC Name

1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJFFXUWJOAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid generally involves:

  • Formation of the pyrrolidine-3-carboxylic acid core.
  • Introduction of the thiophene-3-carbonyl substituent at the nitrogen atom of the pyrrolidine ring.
  • Purification and isolation of the final product with high yield and purity.

Preparation of Pyrrolidine-3-carboxylic Acid Core

The pyrrolidine-3-carboxylic acid scaffold can be prepared via known methods such as:

  • Enantioselective hydrogenation of corresponding unsaturated precursors under moderate conditions, yielding high enantiomeric purity and good yields.
  • Cyclization reactions involving itaconic acid derivatives or related dicarboxylic acids with amines to form the pyrrolidine ring system.

Introduction of the Thiophene-3-carbonyl Group

The key step in preparing this compound is the acylation of the pyrrolidine nitrogen with thiophene-3-carbonyl chloride or equivalent activated thiophene-3-carboxylic acid derivatives.

Typical procedure:

  • The pyrrolidine-3-carboxylic acid or its ester derivative is reacted with thiophene-3-carbonyl chloride in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • A base such as triethylamine or sodium hydride is used to neutralize the hydrogen chloride generated during the reaction.
  • The reaction is often performed at low temperature (0°C to room temperature) to control reactivity and minimize side reactions.
  • After completion, the reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Pyrrolidine-3-carboxylic acid synthesis Enantioselective hydrogenation or cyclization with itaconic acid derivatives 58–90 High enantiomeric purity achievable
Acylation with thiophene-3-carbonyl chloride Pyrrolidine-3-carboxylic acid + thiophene-3-carbonyl chloride, base (e.g., triethylamine), THF, 0–25°C 70–85 Purification by silica gel chromatography

Purification and Characterization

  • The final compound is typically isolated as a white solid after acidification and filtration.
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the thiophene ring and pyrrolidine carboxylic acid functionalities.
  • Enantiomeric purity can be assessed by chiral HPLC or optical rotation measurements.

Summary Table of Preparation Method

Stage Description Key Reagents/Conditions Yield (%) Reference/Notes
Pyrrolidine carboxylic acid synthesis Enantioselective hydrogenation or cyclization Itaconic acid derivatives, hydrogenation catalysts 58–90 Patent US8344161B2
Thiophene-3-carbonyl acylation Acylation of pyrrolidine nitrogen Thiophene-3-carbonyl chloride, triethylamine, THF, 0–25°C 70–85 Inferred from heterocyclic acylation methods
Purification Silica gel chromatography or recrystallization Heptane/ethyl acetate or similar solvents - Standard purification

Research Findings and Notes

  • The preparation methods emphasize moderate reaction conditions to preserve stereochemistry and avoid decomposition.
  • The use of palladium-catalyzed coupling reactions is reported for related pyrrolidine derivatives but less common for direct thiophene acylation.
  • The synthetic routes are scalable and suitable for pharmaceutical intermediate production due to high yields and purity.
  • The presence of the thiophene ring enhances biological activity, making the synthetic accessibility of this compound important for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

Scientific Research Applications

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid has been investigated for several key applications:

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceuticals, particularly in the development of novel drugs targeting specific biological pathways. Its structural motifs allow for modifications that can enhance bioactivity and selectivity.

Key Findings:

  • Enzyme Inhibition: Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development aimed at treating diseases such as cancer and diabetes.
  • Receptor Modulation: It has been studied as a ligand for various receptors, showing potential in modulating physiological responses.

Agrochemicals

The compound's properties make it suitable for use in agrochemical formulations, particularly as a pesticide or herbicide. Its ability to interact with biological systems can lead to effective control of pests while minimizing environmental impact.

Research Insights:

  • Studies indicate that derivatives of pyrrolidine compounds exhibit significant insecticidal and fungicidal activities, suggesting that this compound could be further explored in agricultural applications.

Material Science

In material science, this compound can be utilized in the development of polymers and coatings due to its chemical stability and reactivity.

Applications:

  • The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Case Studies and Research Findings

Numerous studies have highlighted the biological implications and potential applications of this compound:

Antibacterial Activity

Research indicates that related compounds exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • A study demonstrated that derivatives with thiophene moieties showed enhanced activity against Staphylococcus aureus, suggesting potential therapeutic uses in treating bacterial infections.

Kinase Inhibition

Compounds featuring a pyrrolidine scaffold have shown selective inhibition against various kinases:

  • A recent investigation revealed that modifications to the pyrrolidine structure could lead to compounds with improved selectivity for cancer-related kinases, indicating promising avenues for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Compound Name Substituent Molecular Weight (g/mol) Purity Yield/Source Key Features
1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid Thiophene-3-carbonyl Not reported Unknown Not reported Sulfur-containing heterocycle; potential for H-bonding via carbonyl
1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid 2-Ethylhexanoyl 241.33 ≥95% Discontinued (lab use only) Aliphatic chain increases lipophilicity
1-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 4-Trifluoromethylphenyl ~283.25 (calculated) 95% Available (BD584475) Electron-withdrawing CF₃ enhances metabolic stability
1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 3-Trifluoromethylphenyl ~283.25 (calculated) Not reported Multiple suppliers Meta-substitution may alter target binding
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl, oxo ~157.16 (calculated) 100% Not reported Oxo group increases polarity
Key Observations:
  • Lipophilicity: The ethylhexanoyl substituent (logP ~3.5 estimated) increases hydrophobicity compared to the polar carboxylic acid-thiophene combination (logP ~1.5 estimated) .
  • Synthetic Accessibility : The trifluoromethylphenyl derivatives are commercially available, while the thiophene analog’s synthesis may require specialized coupling reagents (e.g., thiophene-3-carbonyl chloride) .

Biological Activity

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both thiophene and pyrrolidine moieties contributes to its diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The compound features a thiophene ring attached to a pyrrolidine structure, which includes a carboxylic acid functionality. This structural arrangement is pivotal for its biological activity, influencing its interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiophene moiety can engage in hydrophobic interactions, while the carboxylic acid group forms hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity . This dual interaction mechanism may lead to the inhibition of key enzymes or modulation of receptor activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrrolidine derivatives. For example, compounds bearing similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and others. In vitro assays showed that modifications in the thiophene or pyrrolidine structures could enhance anticancer efficacy, suggesting that this compound may also exhibit similar properties .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
Compound AA54921.2Apoptosis induction
Compound BHCT11638.3Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

Thiophene derivatives have been explored for their antimicrobial properties, particularly against drug-resistant strains of bacteria. The incorporation of thiophene into the molecular structure has been shown to enhance activity against pathogens such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.02 μg/mL for optimized derivatives . This suggests that this compound could be a valuable lead compound in developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

CompoundTarget PathogenMIC (µg/mL)Reference
Compound CM. tuberculosis0.02 - 0.12
Compound DE. coliTBDTBD
This compoundTBDTBDTBD

Case Studies

Several studies have investigated the biological activities of thiophene-containing compounds, revealing insights into structure-activity relationships (SAR). For instance, modifications to the substituents on the thiophene ring have been correlated with enhanced anticancer activity, indicating that strategic alterations can significantly impact efficacy .

In one notable study, a series of thiophene derivatives were synthesized and tested for their ability to inhibit DprE1, an essential enzyme in M. tuberculosis metabolism. The results demonstrated that specific structural features led to potent inhibition while maintaining low cytotoxicity towards mammalian cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid

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